2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide
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Description
2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide is a useful research compound. Its molecular formula is C21H15F2N3O2S3 and its molecular weight is 475.55. The purity is usually 95%.
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Biological Activity
The compound 2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature regarding its biological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The molecular formula of this compound is C22H20F2N4O2S, with a molecular weight of approximately 426.48 g/mol. The structure features a thienopyrimidine core, which is known for various pharmacological activities.
Anticancer Properties
Recent studies have indicated that compounds similar to the target molecule exhibit significant anticancer activity. For instance, research on related thieno[3,2-d]pyrimidines has shown that they can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. These effects are often attributed to the modulation of signaling pathways involved in cell cycle regulation and apoptosis .
Antihypertensive and Cardiovascular Effects
The thienopyrimidine derivatives have also been associated with antihypertensive effects. They are believed to act as calcium channel blockers and may also inhibit platelet aggregation, contributing to their cardiovascular protective effects .
Analgesic and Anti-inflammatory Activity
Some derivatives have demonstrated analgesic and anti-inflammatory properties in preclinical models. The mechanism is thought to involve the inhibition of cyclooxygenase enzymes and modulation of inflammatory cytokines .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the thienopyrimidine scaffold interacts with various biological targets:
- Inhibition of Enzymes : Potential inhibition of cyclooxygenases (COX) and phosphodiesterases (PDEs), leading to reduced inflammation and pain.
- Signal Transduction Modulation : Alteration of signaling pathways related to cell survival and proliferation, particularly in cancer cells.
- Calcium Channel Blockade : Contributing to its antihypertensive properties by modulating vascular smooth muscle contraction.
Data Summary
Case Studies
- Anticancer Screening : A study screened various thienopyrimidine derivatives against multicellular tumor spheroids, revealing that certain compounds led to significant reductions in tumor viability, suggesting potential for further development as anticancer agents .
- Cardiovascular Trials : Clinical trials involving similar compounds indicated improvements in blood pressure control among hypertensive patients, supporting the hypothesis that these compounds can effectively manage cardiovascular conditions .
Properties
IUPAC Name |
2-[3-(3,5-difluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-methylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F2N3O2S3/c1-29-16-4-2-3-14(10-16)24-18(27)11-31-21-25-17-5-6-30-19(17)20(28)26(21)15-8-12(22)7-13(23)9-15/h2-10H,11H2,1H3,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUDQFUECOIPJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)F)F)SC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F2N3O2S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.